Jaspamide j

Description

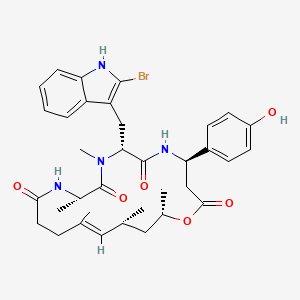

Structure

3D Structure

Properties

Molecular Formula |

C35H43BrN4O6 |

|---|---|

Molecular Weight |

695.6 g/mol |

IUPAC Name |

(4R,7R,10S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |

InChI |

InChI=1S/C35H43BrN4O6/c1-20-10-15-31(42)37-23(4)35(45)40(5)30(18-27-26-8-6-7-9-28(26)38-33(27)36)34(44)39-29(24-11-13-25(41)14-12-24)19-32(43)46-22(3)17-21(2)16-20/h6-9,11-14,16,21-23,29-30,38,41H,10,15,17-19H2,1-5H3,(H,37,42)(H,39,44)/b20-16+/t21-,22-,23-,29+,30+/m0/s1 |

InChI Key |

JCKVLCSMPHMFGK-CBRUVUFKSA-N |

Isomeric SMILES |

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)CC/C(=C1)/C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

Canonical SMILES |

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)CCC(=C1)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

Origin of Product |

United States |

Biosynthetic Pathways of Jaspamide Analogues

The biosynthesis of jaspamide and its analogues is a complex process involving a combination of polyketide and nonribosomal peptide synthesis. This intricate molecular assembly line is responsible for creating the unique cyclodepsipeptide structure that characterizes this family of natural products.

Total Synthesis and Analog Design Strategies for Jaspamide J and Analogues

Convergent and Enantiospecific Synthetic Approaches

A pivotal moment in the synthesis of Jaspamide J was the first total synthesis which utilized a highly convergent and enantiospecific strategy. acs.org This seminal work laid the foundation for subsequent synthetic efforts by demonstrating the feasibility of coupling a dipeptide fragment with an L-alanine-derived acyclic fragment. acs.org

A predominant strategy in the total synthesis of Jaspamide J and its analogues revolves around macrolactonization, the intramolecular formation of a cyclic ester. researchgate.netresearchgate.net This crucial ring-closing step typically occurs between the C-terminus of the linear precursor and a hydroxyl group on the polypropionate segment. nih.gov Various reagents and conditions have been employed to effect this transformation, with the Yamaguchi macrolactonization being a frequently utilized method. nih.govclockss.org This procedure involves treating the seco-acid with 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine, followed by the addition of 4-dimethylaminopyridine (B28879) (DMAP) to promote the cyclization. clockss.org Other macrolactonization conditions, such as the use of dicyclohexylcarbodiimide (B1669883) (DCC), have also been reported. researchgate.net The efficiency of macrolactonization can be influenced by factors such as the conformation of the linear precursor and the presence of specific activating agents. nih.govacs.org

To streamline the synthesis of Jaspamide J analogues, solid-phase peptide synthesis (SPPS) has been effectively employed to construct the linear peptide precursor. researchgate.netnih.govmdpi.com This technique simplifies purification by allowing for the easy removal of excess reagents and byproducts through filtration. mdpi.com The linear peptide, once assembled on the solid support, can be cleaved and then cyclized in solution. mdpi.com

An alternative and powerful ring-closing strategy is ring-closing metathesis (RCM). researchgate.netresearchgate.netrsc.org This method has been applied to the total synthesis of Jasplakinolide (B32604) (Jaspamide) and its desbromo analogue. rsc.org RCM offers a different approach to macrocyclization, often providing good yields and tolerance to various functional groups. researchgate.netrsc.org Furthermore, the combination of solid-phase synthesis with innovative cyclization techniques, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has enabled the creation of focused libraries of Jaspamide analogues for structure-activity relationship studies. rsc.orgcapes.gov.br

Macrolactonization-Centered Strategies

Synthesis of Key Intermediates

The convergent nature of Jaspamide J synthesis necessitates the efficient and stereocontrolled preparation of several key building blocks. researchgate.netnih.gov These include the polypropionate fragment, a modified tryptophan derivative, and a substituted β-tyrosine derivative. researchgate.net

The synthesis of the (2S, 4E, 6R, 8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoic acid fragment is a critical and challenging aspect of the total synthesis of Jaspamide J. researchgate.netnih.gov This segment contains three chiral centers, and its stereoselective synthesis is paramount. researchgate.net Various strategies have been developed to construct this polypropionate unit, often employing well-established asymmetric reactions. nih.govnih.gov

One successful approach utilizes an Evans' syn-aldol reaction to set the stereochemistry at two of the chiral centers. nih.gov This is followed by an orthoester Claisen rearrangement to introduce the remaining stereocenter and the E-configured double bond. nih.gov Another method involves the diastereoselective alkylation of a chiral aldehyde, followed by a 1,2-addition and a Claisen rearrangement to yield the desired hydroxynonenoic acid. researchgate.net Alternative synthetic pathways have also been explored, starting from materials like acetacetic ester and employing techniques such as yeast reduction and asymmetric cyclopropanation to install the required stereocenters. uni-tuebingen.de

The unnatural D-amino acid, (R)-2-bromoabrine (2-bromo-D-tryptophan methyl ester), is a distinctive component of Jaspamide J. researchgate.net Its synthesis typically begins with the commercially available D-tryptophan. clockss.org The synthesis involves a sequence of protection, N-methylation, and bromination steps. clockss.org For instance, N-Boc-D-tryptophan can be silylated and then N-methylated to provide the fully protected derivative. clockss.org After desilylation, bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide affords the desired 2-bromo derivative, which is then hydrolyzed to the corresponding acid. clockss.org The synthesis of this crucial building block has been a key focus in many total synthesis campaigns. researchgate.netcapes.gov.br

The rare amino acid (R)-β-tyrosine is another essential component of the Jaspamide J structure. researchgate.net Asymmetric synthesis of β-amino acids, including β-tyrosine, is a well-developed field, and several methods have been applied to the synthesis of this fragment. capes.gov.br One common strategy involves the asymmetric Michael addition of a chiral lithium amide to an α,β-unsaturated ester. capes.gov.br

In the context of Jaspamide J synthesis, the β-tyrosine derivative is often prepared starting from L-4-hydroxyphenylglycine. clockss.org A multi-step protection sequence is employed, followed by conversion to a diazoketone. clockss.org This intermediate can then be further manipulated to generate the desired β-tyrosine fragment with the correct stereochemistry. clockss.org The synthesis of β-tyrosine derivatives has also been achieved using asymmetric protocols that have been previously established and utilized in total synthesis efforts. nih.gov

Modified Tryptophan Derivatives (e.g., (R)-2-bromoabrine)

Rational Design and Synthesis of Jaspamide Analogues for Structure-Activity Relationship (SAR) Studies

The unique structure and potent bioactivity of jaspamides have spurred extensive research into their structure-activity relationships (SAR) to identify the key pharmacophoric elements and to develop analogues with improved properties. nih.govresearchgate.net Rational design strategies have focused on systematically modifying the three main components of the jaspamide scaffold: the polyketide chain, the amino acid residues, and the macrocyclic core. nih.gov These studies aim to simplify the complex natural product, facilitate more efficient synthetic routes, and probe the molecular interactions with its biological target, F-actin. nih.govnih.gov

The polyketide-derived portion of the jaspamide molecule, an (8S)-hydroxy-2,4,6-trimethyl-4-nonenoic acid unit, has been a key target for synthetic modification. nih.gov Studies involving semi-synthesis and total synthesis have revealed that this part of the molecule is sensitive to certain structural changes. nih.gov

Transformations of the C4-C5 double bond within the polyketide moiety have been shown to be detrimental to biological activity. Specifically, converting the double bond into an epoxide or forming a diol leads to a significant loss of cytotoxic potency. nih.gov Similarly, migrating the double bond to an exocyclic position is also not well-tolerated. nih.gov

Table 1: SAR of Jaspamide Analogues with Polyketide Modifications

| Modification Location | Type of Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| C4-C5 Double Bond | Conversion to Epoxide | Detrimental | nih.gov |

| C4-C5 Double Bond | Conversion to Diol | Detrimental | nih.gov |

| C4-C5 Double Bond | Migration to Exocyclic Position | Not well tolerated | nih.gov |

The tripeptide sector of the jaspamide macrocycle is crucial for its biological activity, and even minor alterations in this region can lead to a significant decrease in potency. nih.gov The three amino acid components—β-tyrosine, L-alanine, and 2-bromo-N-methyl-L-tryptophan (abrine)—each contribute essential structural features.

The β-tyrosine unit is considered essential for binding to the actin target. nih.gov Modifications to its phenolic hydroxyl group, such as conversion to a methoxy (B1213986) ether or its complete removal, have been found to be detrimental to biological activity. nih.gov

The L-alanine residue's methyl group (C18) has also been probed. Replacing this methyl group, for example by substituting alanine (B10760859) with glycine, results in a loss of activity, likely due to conformational changes that are less favorable for binding. nih.gov

The bromination pattern of the N-methyltryptophan (abrine) residue has also been investigated. nih.gov Jaspamide Q, a debromo analogue, and Jaspamide R, a dibromo analogue, were isolated and found to exhibit potent cytotoxic activities, suggesting that the presence of a single bromine at the 2-position is not an absolute requirement for high potency. nih.govuni-duesseldorf.de However, other studies have indicated that modifications to the tryptophan residue are generally not well tolerated. nih.gov

Table 2: SAR of Jaspamide Analogues with Amino Acid Modifications

| Residue | Type of Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| β-Tyrosine | Phenolic -OH to -OCH₃ | Detrimental | nih.gov |

| β-Tyrosine | Removal of phenolic -OH | Detrimental | nih.gov |

| Alanine | Removal of C18 methyl group (Ala to Gly) | Detrimental | nih.gov |

| N-methyltryptophan | Removal of Bromine (debromo) | Potent activity retained | nih.gov |

The 19-membered macrocyclic ring of jaspamide provides a constrained three-dimensional structure that is important for its interaction with biological targets. mdpi.com SAR studies have explored the necessity of this specific ring size and the role of N-methylation.

It has been demonstrated that the removal of the N-methyl group from the tryptophan residue leads to a decrease in potency. nih.govnih.gov The synthesis of a non-N-methylated derivative was investigated as a means to simplify the synthetic route, but this simplification came at the cost of reduced biological activity. nih.gov

The integrity of the macrocycle itself has also been examined. Acyclic, or ring-opened, derivatives have been isolated and shown to retain potent cytotoxicity comparable to the parent compound, provided they maintain sufficient lipophilicity to allow for cell penetration. mdpi.com This suggests that while the macrocycle enforces a bioactive conformation, it is not strictly essential for activity if the key functional groups can adopt the correct spatial orientation. mdpi.com

Studies on other macrocyclic natural products have shown that ring size is a critical parameter for optimal binding to a target, with optimal sizes often falling within a narrow range, such as 15-17 membered rings for certain peptide deformylase inhibitors. nih.gov While extensive exploration of jaspamide ring size variants has been limited, some research suggests that a larger macrocyclic core could be a better starting point for developing new derivatives. nih.gov

Table 3: SAR of Jaspamide Analogues with Macrocyclic and N-Methylation Modifications

| Modification | Type of Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| N-methyltryptophan | Removal of N-methyl group | Decreased potency | nih.govnih.gov |

| Macrocyclic Core | Ring-opening (acyclic derivative) | Potent activity retained (if lipophilic) | mdpi.com |

Biological Activities and Structure Activity Relationship Sar Profiles Preclinical

Anti-Proliferative and Cytotoxic Activities in In Vitro Models

Jaspamide, also known as Jasplakinolide (B32604), is a cyclodepsipeptide originally isolated from the marine sponge Jaspis splendens. mdpi.com It has demonstrated significant anti-proliferative and cytotoxic effects in a variety of preclinical in vitro models. researchgate.net These activities are primarily attributed to its unique interaction with the cellular cytoskeleton.

Jaspamide has shown potent cytotoxic activity against a broad spectrum of human cancer cell lines. Initial screenings by the U.S. National Cancer Institute (NCI) revealed a significant and selective pattern of cytotoxicity, particularly against renal, prostate, and central nervous system (CNS) tumor cell lines. nih.gov Subsequent studies have expanded upon these findings, detailing its effects on colorectal, breast, and lung cancer, as well as leukemia and lymphoma cell lines. mdpi.comnih.govnih.gov

The compound and its analogues have been evaluated in the NCI's 60 cell line screen, confirming their potent cytotoxic nature. acs.org For instance, Jasplakinolide B, an analogue, exhibited a GI₅₀ value of less than 1 nM against human colorectal adenocarcinoma (HCT-116) cells. nih.gov Another analogue, Jasplakinolide V, showed high cytotoxicity at nanomolar levels against a panel of cancer cells, including HCT-116, MDA-MB-231 (breast), A498 (renal), DU-145 (prostate), U25-1 (CNS), and NCI-H522 (lung). researchgate.net Studies on mouse lymphoma (L5178Y) cells also revealed potent cytotoxic activity, with IC₅₀ values in the low micromolar to nanomolar range for Jaspamide and its derivatives. mdpi.com

Changes to the molecular structure have been shown to impact cytotoxic potency. Modifications to the polyketide moiety, such as transforming the double bond into an epoxide or diol, were found to be detrimental to the anti-proliferative activity against human prostate adenocarcinoma (PC-3) cells. nih.gov Similarly, replacing the methyl groups on the polyketide framework or modifying the tryptophan residue reduced activity against human breast (MCF-7) and colon (HT-29) adenocarcinoma cells. nih.gov

Cytotoxic Activity of Jaspamide Analogues Against Various Human Cancer Cell Lines

This table summarizes the Growth Inhibitory (GI₅₀) or Inhibitory Concentration (IC₅₀) values of Jaspamide analogues in different cancer cell lines, demonstrating their potent anti-proliferative effects.

| Compound | Cancer Cell Line | Cell Line Type | Activity (GI₅₀/IC₅₀) | Reference |

|---|---|---|---|---|

| Jasplakinolide B | HCT-116 | Colorectal Adenocarcinoma | < 1 nM | nih.gov |

| Jasplakinolide V | HCT-116 | Colorectal Adenocarcinoma | 0.07 µM | researchgate.net |

| Jasplakinolide V | MDA-MB-231 | Breast Cancer | 0.09 µM | researchgate.net |

| Jasplakinolide V | A498 | Renal Cancer | 0.01 µM | researchgate.net |

| Jasplakinolide V | DU-145 | Prostate Cancer | 0.08 µM | researchgate.net |

| Jasplakinolide V | U25-1 | CNS Cancer | 0.04 µM | researchgate.net |

| Jasplakinolide V | NCI-H522 | Lung Cancer | 0.06 µM | researchgate.net |

| Jaspamide | L5178Y | Mouse Lymphoma | < 100 nM | mdpi.com |

The primary mechanism behind Jaspamide's cytotoxicity is its ability to disrupt the actin cytoskeleton. nih.gov Unlike agents that depolymerize actin, Jaspamide acts as a potent stabilizer of filamentous actin (F-actin), binding to it and promoting polymerization. researchgate.netnih.govmdpi.com This stabilization of F-actin disrupts the dynamic equilibrium of the actin cytoskeleton, which is crucial for cellular processes like cell division, migration, and maintaining cell shape. mdpi.com

Competitive binding studies have shown that Jaspamide binds to F-actin at the same site as phalloidin (B8060827), with a dissociation constant of approximately 15 nM. mdpi.com This interaction leads to the hyperassembly of actin into aggregates, altering the cell's internal organization. nih.govnih.gov

A strong correlation exists between the actin-disrupting capabilities of Jaspamide analogues and their cytotoxic effects. nih.govnih.gov Modifications to the Jaspamide structure that reduce its ability to interact with microfilaments generally lead to a decrease in cytotoxicity. nih.gov For example, evaluations of various analogues against MCF-7 and HT-29 cells showed that the levels of cytotoxic activity tracked with their anti-microfilament activity. nih.gov However, some exceptions have been noted. Jasplakinolide B, for instance, displayed potent cytotoxicity against HCT-116 cells but did not show significant microfilament-disrupting activity at a concentration of 80 nM, suggesting that other mechanisms of action may also contribute to its effects in certain contexts. nih.gov

Activity Against Various Cancer Cell Lines (e.g., Renal, Prostate, CNS, Colorectal, Breast, Lung, Mouse Lymphoma, Leukemia)

Anti-Infective Activities

In addition to its anti-cancer properties, Jaspamide exhibits a range of anti-infective activities in preclinical studies.

Jaspamide has been identified as a potent antifungal agent, particularly against the opportunistic pathogen Candida albicans. nih.govacs.org It is fungicidal against C. albicans, with studies reporting both a Minimum Inhibitory Concentration (MIC) and a Minimum Lethal Concentration (MLC) of 25 µg/mL in broth dilution assays. nih.gov This level of activity is comparable to the established antifungal agent miconazole (B906) nitrate (B79036) under similar testing conditions. nih.gov However, Jaspamide was found to lack activity against Candida tropicalis. asm.org

Antifungal Activity of Jaspamide Against Candida albicans

This table shows the minimum concentrations of Jaspamide required to inhibit the growth and kill Candida albicans, highlighting its fungicidal properties.

| Compound | Organism | Assay Type | Concentration | Reference |

|---|---|---|---|---|

| Jaspamide | Candida albicans | MIC (Broth Dilution) | 25 µg/mL | nih.gov |

| Jaspamide | Candida albicans | MLC (Broth Dilution) | 25 µg/mL | nih.gov |

While Jaspamide is noted for a wide range of biological activities, specific preclinical data detailing its antiviral properties are limited in the currently available literature. Some sources mention antiviral activity in the context of benzoxazine (B1645224) derivatives, which share some structural features, but direct evidence for Jaspamide's efficacy against specific viruses is not extensively documented. researchgate.net

Jaspamide has been reported to possess anthelmintic properties in early studies. mdpi.comnih.gov This activity was one of the initial biological effects discovered for the compound. However, detailed in vitro studies specifying the helminth species, concentrations used, and the precise nature of the activity (e.g., paralysis or death times) are not extensively detailed in the reviewed literature. The general anthelmintic activity is often cited as part of its broad biological profile. researchgate.net

Insecticidal Activity

Jaspamide, also known as Jasplakinolide, was identified early in its discovery as a potent insecticidal agent. mdpi.complos.orgnih.govplos.org Initial research highlighted its activity alongside its antifungal and anthelmintic properties. plos.orgresearchgate.net The compound is a novel metabolite derived from a mixed peptide/polyketide biosynthesis pathway, originally isolated from marine sponges of the genus Jaspis. mdpi.comnih.gov The significant insecticidal properties of Jaspamide have contributed to the sustained scientific interest in the molecule, leading to further investigation into its mechanism of action and potential applications. researchgate.netnih.gov

Antimalarial Activity (e.g., affecting Plasmodium falciparum)

Jaspamide has demonstrated notable antimalarial activity against the human malaria parasite, Plasmodium falciparum. researchgate.net Research shows that Jaspamide effectively decreases parasitemia in synchronized cultures of the P. falciparum FCR-3 strain in a manner that is dependent on both concentration and time. researchgate.netnih.gov

The primary mechanism of its antimalarial action is the inhibition of erythrocyte invasion by merozoites. researchgate.netnih.gov Jaspamide is an actin-polymerizing and filament-stabilizing agent. researchgate.netresearchgate.net Studies have shown that while the compound does not affect the development of schizonts from ring forms or the subsequent release of merozoites, the merozoites exposed to Jaspamide are unable to invade new erythrocytes. researchgate.netnih.gov This is attributed to Jaspamide's effect on the parasite's actin cytoskeleton; it increases F-actin filaments specifically within the merozoites. researchgate.net Electron microscopy has revealed that treated merozoites exhibit a protrusion at their apical end, which contains the microfilament structure. researchgate.net The stabilization of actin filaments is believed to be essential for its inhibitory effect on parasite motility and invasion. nih.gov

The inhibitory effects on parasitemia were observed to become evident at concentrations of 0.3 µM and higher, with parasites being completely eliminated after four days of culture. researchgate.netnih.gov The effect was also found to be reversible upon removal of the drug after a one-day exposure at a concentration of 1 µM. researchgate.net

Table 1: Summary of Jaspamide's Antimalarial Activity against P. falciparum

| Parameter | Observation | Reference |

|---|---|---|

| Target Parasite | Plasmodium falciparum (FCR-3 strain) | researchgate.net |

| Mechanism of Action | Inhibits merozoite invasion of erythrocytes by stabilizing F-actin filaments. | researchgate.netnih.gov |

| Effective Concentration | Activity observed at ≥ 0.3 µM. | researchgate.net |

| Effect on Parasite Stages | No effect on schizont development from rings; inhibits merozoite invasion. | researchgate.netnih.gov |

| Cellular Impact | Increases F-actin in merozoites, causing a protrusion at the apical end. | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of Jaspamide influences its biological activity, guiding the design of new analogues with potentially improved properties. Investigations into Jaspamide and its natural and synthetic analogues have provided significant insights into the pharmacophoric core of the molecule.

Critical Structural Elements for Potency and Specificity (e.g., C-9 S-configuration, β-tyrosine unit, Polyketide Moiety, Bromination Pattern)

SAR studies have identified several key structural features of the Jaspamide scaffold that are critical for its potent biological activities. These include the stereochemistry at specific carbons, the integrity of the amino acid and polyketide components, and the substitution pattern on the aromatic rings.

C-9 S-configuration: The specific stereochemistry at the C-9 position is considered essential for optimal activity. Studies have shown that the natural (S)-configuration at this position is a requirement for the potent biological effects observed in the Jaspamide framework. researchgate.net

β-tyrosine unit: The β-tyrosine residue is a crucial component of the tripeptide portion of Jaspamide and is essential for the molecule's binding to its biological target, F-actin. researchgate.net The tripeptide moiety as a whole is forced into a specific β-turn conformation, which is critical for its bioactive shape.

Polyketide Moiety: This non-peptidic part of the molecule plays a decisive role in constraining the macrocycle's geometry. Modifications to the polyketide portion, such as the transformation of the double bond into an epoxide or diol, have been shown to be detrimental to biological activity. nih.gov However, some changes, like those at the C2 methyl group, have a less significant impact. researchgate.net Conversely, overly simplified polyketide moieties, designed to improve synthetic accessibility, resulted in a loss of activity.

Bromination Pattern: The presence and position of bromine on the N-methyltryptophan (abrine) residue significantly influence cytotoxicity. Jaspamide derivatives that differ in their bromination pattern, such as Jaspamide Q and Jaspamide R, still exhibit potent cytotoxic activities, indicating that while modification is tolerated, the halogen's presence is important for the high potency. plos.org

Table 2: Importance of Jaspamide's Structural Elements for Biological Activity

| Structural Element | Role in Biological Activity | Reference |

|---|---|---|

| C-9 S-configuration | Required for optimal biological potency. | researchgate.net |

| β-Tyrosine Unit | Essential for binding to the F-actin target. | researchgate.net |

| Polyketide Moiety | Maintains the constrained bioactive conformation; modifications are often detrimental. | nih.gov |

| Bromination Pattern | Modifications on the tryptophan residue are claimed as essential for activity. | plos.org |

Dissociation of Activities (e.g., Cytotoxicity vs. Microfilament Disruption)

An interesting aspect of Jaspamide's SAR is the ability to dissociate its cytotoxic effects from its microfilament-disrupting activity through structural modification. A prime example is Jasplakinolide B, a naturally occurring analogue. This compound was found to exhibit potent cytotoxicity, with a GI₅₀ of less than 1 nM against human colorectal adenocarcinoma (HCT-116) cells. However, it did not demonstrate any microfilament-disrupting activity at concentrations up to 80 nM. nih.gov This finding is significant as it suggests that the potent cytotoxicity of some analogues may not be solely mediated through the stabilization of F-actin, opening avenues for developing compounds with more selective mechanisms of action.

Impact of Stereochemistry on Biological Action

Stereochemistry plays a fundamental role in the biological activity of Jaspamide, as it dictates the three-dimensional arrangement of the molecule, which is critical for target binding. The total synthesis of Jaspamide diastereomers has revealed the sensitivity of its biological actions to changes in the configuration of substituents, particularly on the polyketide portion of the molecule. nih.gov

Strategies for Modifying Biological Profiles through Synthetic Analogues

The synthesis of unnatural Jaspamide variants is a key strategy for probing the SAR and modifying the compound's biological profile. By systematically altering different parts of the molecule, researchers can identify the structural requirements essential for activity and potentially develop analogues with enhanced potency or selectivity.

Several strategies have been employed:

Simplification of the Polyketide Moiety: Attempts have been made to create analogues with simplified polyketide chains to improve synthetic accessibility. However, extremely simplified versions were found to be detrimental to biological activity, highlighting the importance of the polyketide's structural constraints.

Modification of the Tripeptide Backbone: Even minor alterations to the tripeptide portion, such as removing the N-methyl group or replacing alanine (B10760859) with glycine, have been shown to be detrimental to activity. researchgate.netresearchgate.net

Varying Aromatic Substitution: Analogues have been synthesized to probe the effect of the indole (B1671886) bromine residue and the phenolic substituent on the β-tyrosine. Replacing the phenolic OH with an OMe group was well-tolerated and resulted in a potent analogue, simplifying the synthetic pathway by eliminating a protection step. researchgate.net

Creation of Nonpeptide Mimetics: To investigate the bioactive region, nonpeptide mimetics have been designed and synthesized. One such lactam mimetic was found to exhibit a biological profile similar to that of Jaspamide, suggesting that the core pharmacophore can be replicated in a non-peptidic scaffold. nih.gov

These synthetic efforts continue to illuminate the structural features necessary for Jaspamide's activity and provide a basis for the rational design of new therapeutic agents. researchgate.net

Jaspamide J and Analogues As Molecular Probes and Research Tools

Utility in Cell Biology and Cytoskeletal Research

The principal utility of jaspamides in cell biology stems from their specific interaction with actin. nih.gov Unlike agents that prevent actin polymerization, jasplakinolide (B32604) and its analogues are known to promote polymerization and stabilize pre-existing filamentous actin (F-actin). acs.orgspringernature.com This stabilization prevents the natural depolymerization process, effectively freezing the dynamic actin cytoskeleton. researchgate.net This mechanism makes these compounds indispensable for investigating the multiple roles of actin in cellular functions such as morphogenesis, motility, and organelle movement. springernature.com

Research using these molecular probes has yielded detailed insights into cytoskeletal dynamics. For instance, studies on human promyelocytic leukemia (HL-60) cells demonstrated that exposure to jaspamide at nanomolar concentrations (e.g., 10⁻⁷ M) induces a dramatic reorganization of the cell's actin from a typical fibrous network into distinct focal aggregates. springernature.com This profound alteration of the actin cytoskeleton has been shown to inhibit cell ruffling and intracellular movement, while notably not affecting other actin-dependent processes like phagocytosis. springernature.com This differential effect allows researchers to dissect the specific involvement of different actin structures in various cellular activities.

Furthermore, jaspamide has been used to investigate complex cellular events like cell division and apoptosis (programmed cell death). In some cell types, the stabilization of actin filaments by jaspamide can trigger a caspase-3-like activity, an essential component of the apoptotic pathway. nih.gov In HL-60 cells, treatment with jaspamide at a concentration of 5 x 10⁻⁸ M was found to induce polyploidization, a state where cells contain more than two paired sets of chromosomes. nih.gov

| Cellular Process/Effect | Cell Line/Model | Observation | Reference |

|---|---|---|---|

| Actin Reorganization | HL-60 (Human Leukemia) | Dramatic reorganization from fibrous network to focal aggregates at 10⁻⁷ M. | springernature.com |

| Microfilament Disruption | PC-3 (Prostate Carcinoma) | Maximal disruption of the actin cytoskeleton noted after 24h exposure to 80 nM jaspamide. | nih.gov |

| Cell Ruffling | HL-60, Human Monocytes | Inhibited by jaspamide treatment. | springernature.com |

| Polyploidization | HL-60 (Human Leukemia) | Induced by jaspamide at a concentration of 5 × 10⁻⁸ M. | nih.gov |

| Apoptosis | IL-2–dependent T cell line CTLL-20 | Jaspamide enhanced and accelerated apoptosis and induced caspase-3 activity. | nih.gov |

Investigation of Disease Mechanisms (e.g., Cancer, Neurological Disorders)

The ability of jaspamide and its analogues to interfere with the actin cytoskeleton makes them valuable for investigating the mechanisms of diseases characterized by aberrant cell proliferation and structure, most notably cancer. nih.govmdpi.com The actin cytoskeleton is crucial for cell division, migration, and invasion, processes that are central to tumor growth and metastasis. By using jaspamides to disrupt these processes, researchers can probe their underlying molecular pathways.

Studies have shown that jaspamide exhibits antitumor activity in various in vitro models, including prostate and breast carcinomas and acute myeloid leukemia. nih.gov The investigation of its effects on cancer cells reveals how fundamental processes are altered. For example, in HL-60 leukemia cells, jaspamide not only reduces proliferation but also induces maturation, as indicated by changes in nuclear morphology and the expression of cell surface antigens. springernature.com This provides a tool to study the complex relationship between the cytoskeleton, cell differentiation, and malignancy.

In the context of neurological disorders, the utility of jaspamides is primarily demonstrated through their activity against central nervous system (CNS) cancer cell lines. nih.gov The National Cancer Institute (NCI) 60-cell line screen revealed that jasplakinolide (also known as jaspamide) shows selective cytotoxicity against CNS tumor cells, among others. nih.gov This allows for the investigation of cytoskeletal dependencies in these specific types of cancer. Additionally, research has shown that jaspamide can inhibit the activity of several cardiac ion channels, including Kv1.5, Cav1.2, and Cav3.2. nih.gov While the primary context of these findings was cardiotoxicity, ion channel dysfunction is a key mechanism in many neurological disorders, suggesting a potential, though less explored, avenue for jaspamides as probes in neuropharmacological research.

Development of New Therapeutic Leads (Preclinical focus)

The potent cytotoxic activity of jaspamide and its analogues has established them as significant leads in the preclinical development of new anticancer therapeutics. nih.govnih.gov Their mechanism of action, targeting the actin cytoskeleton, is distinct from many conventional chemotherapeutics that target DNA or microtubules, offering a potentially alternative strategy for cancer treatment. acs.org

The National Cancer Institute (NCI) has evaluated jasplakinolide and its analogues, with several compounds showing impressive cytotoxicity profiles in the NCI-60 cell line screen. nih.govnih.gov This screening provides extensive data on the compounds' activity across a wide range of human cancers. As a result of this and other research, certain analogues, such as jasplakinolide B, E, and V, have been identified as strong candidates for further therapeutic evaluation. acs.orgnih.govresearchgate.net

Structure-activity relationship (SAR) studies are a crucial part of this preclinical development, aiming to identify which parts of the molecule are essential for its activity and how it can be modified to enhance efficacy. nih.govnih.gov Research has shown that the cytotoxic effect of jaspamide is closely linked to its ability to disrupt actin. nih.gov Key structural features for activity have been identified:

The β-tyrosine unit is considered essential for binding to the actin target. nih.gov

Modifications to the polyketide portion of the molecule, such as converting the double bond to an epoxide, can be detrimental to biological activity. nih.gov

Hydrolysis of the depside bond to form a free carboxylic acid significantly diminishes activity. researchgate.net

The discovery and synthesis of new analogues continue to provide candidates for development. For instance, Jasplakinolide V has demonstrated high cytotoxicity at nanomolar concentrations against a panel of cancer cells. researchgate.net

| Compound | Cell Line | Cancer Type | Activity Metric (Concentration) | Reference |

|---|---|---|---|---|

| Jasplakinolide B | HCT-116 | Colorectal Adenocarcinoma | GI₅₀ < 1 nM | nih.gov |

| Jasplakinolide V | LOX-IMVI | Melanoma | IC₅₀ of 0.007 µM | researchgate.net |

| Jasplakinolide V | A498 | Kidney Carcinoma | IC₅₀ of 0.01 µM | researchgate.net |

| Jasplakinolide V | IGROV-1 | Ovarian Cancer | IC₅₀ of 0.03 µM | researchgate.net |

| Jasplakinolide V | U251 | Glioblastoma (CNS) | IC₅₀ of 0.04 µM | researchgate.net |

| Jasplakinolide V | NCI-H522 | Non-Small Cell Lung Cancer | IC₅₀ of 0.06 µM | researchgate.net |

GI₅₀: Concentration for 50% growth inhibition. IC₅₀: Concentration for 50% inhibition.

Future Perspectives in Jaspamide Research

Elucidating Undiscovered Mechanistic Details

The primary mechanism of action for the jaspamide family is well-established: they are potent inducers of actin polymerization and stabilization. ebi.ac.uknih.gov By binding to filamentous actin (F-actin), they prevent its depolymerization, disrupting the delicate equilibrium of the actin cytoskeleton, which is crucial for cell division, motility, and shape. nih.govnih.gov This disruption leads to the induction of apoptosis (programmed cell death) in cancer cells, a process linked to the activation of caspase-3 and alterations in the Bcl-2 family of proteins. mdpi.comnih.gov

However, intriguing observations suggest a more nuanced mechanism of action that warrants deeper investigation. For instance, while jaspamide treatment dramatically reorganizes actin into focal aggregates and inhibits cell ruffling, it has been shown to have no significant effect on other actin-dependent processes like phagocytosis or respiratory burst in human monocytes. ebi.ac.ukacs.org This functional selectivity is not fully understood and presents a key area for future research. Understanding why some actin-mediated functions are spared could reveal novel insights into the differential regulation of the cytoskeleton and may allow for the design of more specific therapeutic agents.

Future mechanistic studies will likely focus on:

Actin Isoform Specificity: Investigating whether jaspamides exhibit preferential binding or effects on different actin isoforms, which could explain their varied impacts on different cellular processes.

Downstream Signaling Pathways: Moving beyond the direct interaction with actin to map the subsequent signaling cascades that are triggered by the stabilized actin filaments and lead to apoptosis or other cellular responses.

Membrane Interactions: Exploring how these lipophilic peptides interact with cellular membranes and how this influences their uptake and subcellular localization, which could be a critical determinant of their activity.

Apoptosis Pathways: Further dissecting the apoptotic pathways induced by jaspamides, including clarifying their potential to trigger both caspase-dependent and -independent cell death mechanisms. mdpi.com

Targeted Analog Design for Enhanced Specificity and Reduced Broad Cellular Impact

While potent, the therapeutic development of natural jaspamides has been hampered by a narrow therapeutic window and off-target toxicities, including cardiotoxicity. ebi.ac.uk Research has shown that jaspamide can inhibit several cardiac ion channels, an effect likely contributing to observed toxicity and distinct from its actin-stabilizing activity. ebi.ac.uk This underscores the critical need for targeted analog design to create new molecules with an improved therapeutic index.

Structure-activity relationship (SAR) studies have provided a foundational understanding of which molecular regions are critical for bioactivity. researchgate.netnih.gov These studies form the basis for future rational design of novel jaspamides.

| Molecular Region | Modification | Impact on Biological Activity | Reference |

| Polyketide Moiety | Changes in stereochemistry or transformation of the double bond. | Generally detrimental; sensitive to configurational changes. | nih.gov |

| Tryptophan Residue | Modifications to the bromination pattern. | Can be tolerated; new active analogs (e.g., Jaspamide Q, R) have been isolated. | nih.govmdpi.com |

| Alanine (B10760859) Residue | Removal of the N-methyl group. | Decreases potency. | nih.gov |

| β-Tyrosine Unit | Modifications to the aryl ring. | Tolerates some structural changes; this unit is considered essential for binding to actin. | researchgate.netnih.gov |

Future work in targeted analog design will focus on several key strategies:

Enhancing Permeability: Developing analogs with improved cell permeability and pharmacokinetic properties, potentially through the creation of non-peptide or partial-peptide mimetics that retain the key pharmacophore but have better drug-like characteristics. nih.gov

Photoswitchable Analogs: An innovative approach involves creating "optojasps," where the jaspamide scaffold is modified with a photoswitchable molecule. nih.gov This would allow for the spatiotemporal control of actin disruption using light, offering a powerful research tool and a potential strategy for highly targeted, localized therapy. nih.gov

Exploration of Novel Biological Activities

The biological activities of jaspamides are primarily characterized as antifungal, insecticidal, and potently cytotoxic. nih.govmdpi.comacs.org These effects are largely attributed to the profound disruption of the actin cytoskeleton. However, the unique mechanism of action and the existence of a large family of natural and synthetic analogs suggest that their biological potential may be broader than currently appreciated.

Future research should systematically explore novel therapeutic applications beyond oncology. Potential areas of investigation include:

Antiparasitic Agents: Analogs of the structurally related chondramides have shown efficacy against the parasite Toxoplasma gondii. acs.org Given the structural and mechanistic similarities, a focused screening of the jaspamide library against a range of parasites (e.g., those causing malaria or leishmaniasis) could uncover new leads for infectious diseases.

Antiviral Applications: As the actin cytoskeleton is co-opted by many viruses for entry, replication, and egress, actin-targeting agents like jaspamides could represent a novel class of broad-spectrum antiviral drugs.

Neurodegenerative Diseases: While counterintuitive given their toxicity, the ability to modulate cytoskeletal dynamics could be relevant in neurodegenerative diseases where cytoskeletal collapse is a feature. Low-dose or highly targeted application might offer unexpected therapeutic avenues.

Anti-inflammatory and Immunomodulatory Effects: Some marine peptides have demonstrated immunomodulatory activity. mdpi.com A thorough investigation into the effects of jaspamides on immune cell function, cytokine production, and inflammatory pathways is warranted.

Advanced Biosynthetic Studies for Sustainable Production

A significant bottleneck in the development of marine natural products is the "supply problem"—the difficulty in obtaining sufficient quantities of the compound from its natural source. For decades, it was assumed the sponge itself produced jaspamides. However, a recent breakthrough has overturned this assumption.

Groundbreaking research published in 2025 has identified the true producer of jaspamide/jasplakinolide (B32604): a symbiotic bacterium of the candidate genus Jaspinella (phylum Tectomicrobia). acs.orgnih.govacs.orgorcid.org This bacterium was found in the microbiomes of two distinct sponge species, Jaspis splendens and Dictyonella sp. acs.org Researchers successfully identified the complete "jas" biosynthetic gene cluster, which contains the genetic blueprint for making the molecule. acs.orgfigshare.com This cluster is a hybrid, encoding for both a nonribosomal peptide synthetase (NRPS) to assemble the amino acid components and a polyketide synthase (PKS) to build the polyketide portion of the scaffold. nih.govfigshare.com

This discovery is a watershed moment for jaspamide research, opening the door to sustainable and scalable production through biotechnology. scientificsearch.comapdmpharma.comswissbiotech.org Future efforts will focus on:

Heterologous Expression: Transferring the entire "jas" gene cluster from the unculturable Jaspinella symbiont into a well-characterized, fast-growing host bacterium (such as E. coli or Myxococcus). This would enable large-scale fermentation to produce the parent jaspamide compound.

Biosynthetic Engineering: Once the gene cluster is expressed in a tractable host, genetic engineering techniques can be used to modify the biosynthetic enzymes. This could involve swapping domains or modules within the PKS/NRPS machinery to generate novel, "unnatural" jaspamide analogs that would be difficult to create through traditional chemical synthesis.

Cultivation of the Symbiont: While challenging, developing methods to culture the Jaspinella bacterium outside of its sponge host remains a viable goal that would provide a direct source of the natural product and its congeners. scribd.com

By harnessing the power of green biotechnology, these advanced biosynthetic studies promise to solve the supply issue and generate a diverse new library of jaspamide analogs for evaluation as next-generation therapeutics. scientificsearch.comapdmpharma.com

Q & A

Q. What are the primary structural features of Jaspamide J, and how are they characterized experimentally?

Jaspamide J is a cyclodepsipeptide with a macrocyclic core containing modified amino acids and a polyketide moiety. Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy (1D and 2D) for stereochemical assignments and high-resolution mass spectrometry (HR-MS) for molecular formula determination. Comparative analysis with parent compounds (e.g., jaspamide) is critical for identifying substituents like tryptophan modifications .

Q. How is Jaspamide J isolated from marine sponges, and what challenges arise during purification?

Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by bioactivity-guided fractionation using chromatography (e.g., HPLC). Challenges include low natural abundance, co-elution with structurally similar analogs (e.g., jaspamide Q/R), and maintaining stability during purification due to sensitivity to light or temperature .

Q. What standard assays are used to evaluate Jaspamide J’s cytotoxicity?

Cytotoxicity is assessed via in vitro assays such as the MTT or XTT assay against cancer cell lines (e.g., L5178Y mouse lymphoma). Dose-response curves (IC50 values) and controls for solvent interference (e.g., DMSO) are essential. Results must be validated with multiple cell lines to confirm selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Jaspamide J across studies?

Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration), assay protocols, or compound purity. To address this:

Q. What strategies optimize the total synthesis of Jaspamide J to improve yield and scalability?

Key challenges include stereoselective formation of the depsipeptide bond and macrocyclization. Methodological improvements:

- Use solid-phase peptide synthesis (SPPS) for linear precursor assembly.

- Employ microwave-assisted cyclization to enhance reaction efficiency.

- Incorporate protecting groups resistant to racemization (e.g., Fmoc for amino acids) .

Q. How can structure-activity relationship (SAR) studies guide the design of Jaspamide J analogs with enhanced selectivity?

SAR requires systematic modification of functional groups (e.g., hydroxyl, methyl groups) followed by bioactivity testing. For example:

- Replace the tryptophan moiety with fluorinated analogs to assess hydrophobic interactions.

- Use molecular docking to predict binding affinity with cytoskeletal targets (e.g., actin) .

- Validate findings with live-cell imaging to observe cytoskeletal disruption dynamics .

Q. What methodologies ensure reproducibility in Jaspamide J’s in vitro antifungal studies?

Standardize protocols for:

- Fungal strain selection (e.g., Candida albicans ATCC 10231).

- Compound solubilization (e.g., PEG-400 vs. DMSO).

- Endpoint measurement (e.g., minimum inhibitory concentration (MIC) vs. time-kill assays). Include positive controls (e.g., amphotericin B) and report adherence to CLSI guidelines .

Q. How should researchers address conflicting hypotheses about Jaspamide J’s mechanism of action (e.g., actin-binding vs. mitochondrial disruption)?

- Combine techniques: Use fluorescent actin probes (e.g., phalloidin conjugates) and mitochondrial membrane potential dyes (e.g., JC-1) in the same assay .

- Conduct gene expression profiling to identify pathways affected at sub-cytotoxic doses.

- Compare results with known actin disruptors (e.g., cytochalasin D) to isolate mechanism-specific effects .

Methodological and Data Analysis Questions

Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data?

Q. How can researchers validate the purity of synthesized Jaspamide J analogs?

Q. What guidelines should be followed for depositing spectral data (NMR, MS) of Jaspamide J in public repositories?

- Adhere to FAIR principles: Assign Digital Object Identifiers (DOIs) via platforms like Zenodo or ChemSpider.

- Include raw data (FID files for NMR, .RAW for MS) and processing parameters (e.g., apodization in NMR) .

Ethical and Reporting Standards

Q. How should researchers document ethical compliance in studies involving Jaspamide J’s bioactivity testing on animal-derived cell lines?

- Specify cell line origins (e.g., ATCC) and ethical approval for procurement.

- Adhere to institutional biosafety protocols for handling cytotoxic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.